3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions : The preparation of 3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic synthesis techniques. Key steps may include the formation of the triazole ring via cyclization reactions, followed by the introduction of the thioether linkage through nucleophilic substitution reactions. Reaction conditions often require controlled temperatures, specific solvents (e.g., dimethyl sulfoxide), and catalysts (e.g., copper or palladium complexes) to achieve high yields and purity. Industrial Production Methods : In an industrial setting, the synthesis of this compound might be scaled up using automated continuous-flow reactors to maintain consistency and efficiency. The process may involve optimization of reaction parameters such as flow rates, reaction times, and in-line purification techniques to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions : This compound is reactive and can undergo various types of chemical reactions, including:
Oxidation
: Involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction
: Utilizing agents like sodium borohydride, yielding reduced derivatives of the benzothiazole core.
Substitution
: Reactions with halogenated compounds resulting in the replacement of specific functional groups. Common Reagents and Conditions : These reactions typically require anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Major Products : The major products formed from these reactions are often derivatives of the parent compound with modified functional groups that can further influence its chemical and physical properties.
Scientific Research Applications
Chemistry : This compound serves as a valuable intermediate in organic synthesis for the development of new materials and compounds with specialized functions. Biology : It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties due to its ability to interact with various biological targets. Medicine : Research is ongoing to explore its therapeutic applications, particularly in drug design for targeting specific enzymes or receptors. Industry : In industrial applications, it can be used as a precursor for the synthesis of dyes, agrochemicals, and specialty polymers.
Mechanism of Action
The mechanism of action for 3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one largely depends on its target application. For instance, as an antimicrobial agent, it may inhibit bacterial growth by interfering with vital cellular processes such as protein synthesis or cell wall formation. The molecular targets involved can include enzymes like DNA gyrase or RNA polymerase, with pathways leading to cellular apoptosis or growth inhibition.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as 2-aminobenzothiazole and 6-chlorobenzothiazole, which share the core benzothiazole structure but differ in their substituent groups
And there you go—a deep dive into the fascinating world of 3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one. Hope you find this compound as interesting as I do!
Properties
IUPAC Name |
3-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c1-22-16(12-24-14-8-4-5-9-15(14)28-19(24)26)20-21-18(22)27-13-17(25)23-10-6-2-3-7-11-23/h4-5,8-9H,2-3,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVSILFRLOEIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCCCC2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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